molecular formula C5H13NO2S B1279081 Pentane-1-sulfonamide CAS No. 52960-14-2

Pentane-1-sulfonamide

Cat. No. B1279081
CAS RN: 52960-14-2
M. Wt: 151.23 g/mol
InChI Key: ICFQGMYPBURXAZ-UHFFFAOYSA-N
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Description

Pentane-1-sulfonamide is a type of sulfonamide, which is a functional group that forms the basis of several groups of drugs . Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .


Synthesis Analysis

The synthesis of sulfonamides involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . The intermediate thus formed gives 4-acetamidobenzene sulphonamide in the presence of ammonia. The final step of the synthesis involves hydrolysis in acidic medium to form 4-aminobenzenesulfonamide (sulphanilamide) .


Molecular Structure Analysis

Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings . Density functional theory (DFT) is a computational method that is frequently employed for theoretical simulation of an organic compound’s electronic structure .


Chemical Reactions Analysis

Sulfonamides can be modified, degraded, or used as nutrients by some bacteria . The main intermolecular interactions in all crystal forms of these sulfonamides are H-bonds among the sulfonic and amino groups and SNH groups, and also some π-π interactions .


Physical And Chemical Properties Analysis

Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects . The typical structure of a tertiary sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .

Scientific Research Applications

Antibacterial Properties

Sulfonamides, including Pentane-1-sulfonamide, exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Veterinary Medicine

Sulfamethazine, a type of sulfonamide, is commonly used in veterinary medicine. It acts as an antibacterial compound to treat livestock diseases such as gastrointestinal and respiratory tract infections .

Treatment of Toxoplasmosis

Sulfadiazine is another frequently employed sulfonamide drug that is used in combination with the anti-malarial drug pyrimethamine to treat toxoplasmosis in warm-blooded animals .

Environmental Toxicity

Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts .

Allergic Reactions

When used in large doses, sulfonamide drugs may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

Fluorescence Probing

A novel, molecularly imprinted, upconversion fluorescence probe (UCNP@MIFP) for sulfonamide sensing was fabricated by Pickering emulsion polymerization . This probe has the potential to detect four sulfonamide residues in food and environmental water .

Synthesis of Phthalidyl Derivatives

Application of sulfonamides allows for selective modification of sulfonamide-containing drug molecules to form the corresponding phthalidyl derivatives as potential prodrugs .

Broad Spectrum Antibacterial Drugs

Sulfonamides are a class of bacteriostatic drugs that inhibit bacterial growth and reproduction by interrupting the synthesis of bacterial folate and nucleotides . Due to their broad antibacterial spectrum, they have been widely used in human and veterinary medicines for the prevention and treatment of diseases caused by bacteria .

Safety and Hazards

Pentane-1-sulfonamide should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Sulfonamides are an important class of therapeutic agents. The increase in the number of new sulfonamide derivatives makes it necessary to study more rationally the chemical structure . This privileged structural motif will probably be utilized in other drugs in the future .

Mechanism of Action

Target of Action

Pentane-1-sulfonamide, like other sulfonamides, primarily targets two enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .

Mode of Action

Pentane-1-sulfonamide interacts with its targets by acting as a competitive inhibitor. It mimics the natural substrates of these enzymes, thereby blocking their active sites and preventing the normal substrates from binding . This inhibition disrupts the normal functioning of the enzymes, leading to a halt in the processes they catalyze .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. The inhibition of carbonic anhydrase can lead to diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . On the other hand, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a vital component for the synthesis of nucleic acids in bacteria . This disruption can lead to the bacteriostatic effect, inhibiting bacterial growth .

Pharmacokinetics

The pharmacokinetics of sulfonamides, including Pentane-1-sulfonamide, involve absorption, distribution, metabolism, and excretion (ADME). Sulfonamides are known to be rapidly absorbed and slowly excreted, resulting in a long residence time in the body . This allows for the maintenance of adequate blood levels for extended periods .

Result of Action

The molecular and cellular effects of Pentane-1-sulfonamide’s action primarily involve the disruption of normal cellular processes in bacteria. By inhibiting the synthesis of folic acid, the compound prevents the production of nucleic acids, thereby inhibiting bacterial growth . In humans, the inhibition of carbonic anhydrase can lead to various physiological effects, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pentane-1-sulfonamide. For instance, the presence of other organo-sulphur compounds in the environment can potentially interact with the compound, affecting its stability and activity . Additionally, the compound’s effectiveness can be influenced by the patient’s age, nutritional status, and kidney function .

properties

IUPAC Name

pentane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFQGMYPBURXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448304
Record name 1-pentanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentane-1-sulfonamide

CAS RN

52960-14-2
Record name 1-pentanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Name
Cc1nc2ccc(C(=O)O)cc2n1Cc1ccc(C(F)(F)F)cc1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCCS(=O)(=O)NC(=O)c1ccc2nc(C)n(Cc3ccc(C(F)(F)F)cc3Cl)c2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pentane-1-sulfonamide
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Pentane-1-sulfonamide

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